molecular formula C23H16FNO4S B300626 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300626
M. Wt: 421.4 g/mol
InChI Key: CGSKPBYPAJZZMC-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to address the limitations of existing NSAIDs. NSAIDs are widely used to alleviate pain and inflammation, but their use is associated with adverse effects such as gastrointestinal bleeding and cardiovascular events. ATB-346 has been designed to provide the same therapeutic benefits as NSAIDs while minimizing their adverse effects.

Mechanism of Action

ATB-346 is a prodrug that is activated by esterase enzymes in the inflamed tissue. The active metabolite of ATB-346, H2S-ATB, is a hydrogen sulfide-releasing molecule that has been shown to have anti-inflammatory and analgesic effects. H2S-ATB works by inhibiting the production of pro-inflammatory cytokines and chemokines, reducing the recruitment of immune cells to the site of inflammation, and promoting tissue repair.
Biochemical and Physiological Effects
ATB-346 has been shown to have several biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include inhibition of cyclooxygenase-2 (COX-2) activity, reduction of oxidative stress, and modulation of the immune response. ATB-346 has also been shown to have a positive effect on bone health, with increased bone density observed in animal models of osteoporosis.

Advantages and Limitations for Lab Experiments

ATB-346 has several advantages for use in laboratory experiments. It has a well-defined mechanism of action, with the active metabolite H2S-ATB being responsible for its anti-inflammatory and analgesic effects. ATB-346 also has a better safety profile than existing 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-diones, making it a more suitable candidate for long-term use in animal models. However, the synthesis of ATB-346 is relatively complex, which may limit its availability for use in laboratory experiments.

Future Directions

There are several future directions for the research and development of ATB-346. One direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Another direction is the development of new formulations of ATB-346 that can be administered orally or topically, to improve its bioavailability and efficacy. Finally, the safety and efficacy of ATB-346 in clinical trials need to be further evaluated, to determine its potential for use in human patients with inflammatory conditions.

Synthesis Methods

ATB-346 is synthesized by the condensation of 2-fluorobenzaldehyde and 5-(4-acetylphenyl)furan-2-carbaldehyde with thiazolidine-2,4-dione. The reaction is catalyzed by p-toluenesulfonic acid in methanol at room temperature. The yield of the reaction is around 80%.

Scientific Research Applications

ATB-346 has been extensively studied for its anti-inflammatory and analgesic properties. In preclinical studies, ATB-346 has been shown to be effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. ATB-346 has also been shown to have a better safety profile than existing 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-diones, with reduced gastrointestinal toxicity and no adverse effects on cardiovascular function.

properties

Product Name

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C23H16FNO4S

Molecular Weight

421.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H16FNO4S/c1-14(26)15-6-8-16(9-7-15)20-11-10-18(29-20)12-21-22(27)25(23(28)30-21)13-17-4-2-3-5-19(17)24/h2-12H,13H2,1H3/b21-12+

InChI Key

CGSKPBYPAJZZMC-CIAFOILYSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4F

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.